Lipophilicity vs. In-Class Analogs
The target compound's calculated logP of 2.61 positions it in a moderately lipophilic space that is distinct from many common benzofuran-acetamide screening compounds. This is a class-level inference, as comparative data for this specific scaffold is scarce. For reference, the core fragment 2-(2,3-dihydrobenzofuran-6-yl)acetamide (MW 177.2) is significantly smaller and more polar, lacking the 6-methoxypyridin-3-yl group entirely .
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | 2.61 |
| Comparator Or Baseline | 2-(2,3-Dihydrobenzofuran-6-yl)acetamide (core fragment): Predicted logP is not publicly available, but the absence of the methoxypyridine ring suggests significantly lower lipophilicity. |
| Quantified Difference | Cannot be calculated precisely without experimental data for the comparator; qualitative difference inferred from structural complexity and added heterocycle. |
| Conditions | Calculated logP values from ChemDiv database ; comparator properties from public vendor datasheets (Ambinter, Smolecule). |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and protein binding; a logP of 2.61 is within the typically desirable range for oral drug-like space, which influences compound selection for cell-based screening cascades.
